molecular formula C16H19NO3S2 B2645710 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1209347-86-3

2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2645710
CAS RN: 1209347-86-3
M. Wt: 337.45
InChI Key: BFDPZOSOGPFHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Molecular Docking and Structure Analysis

The scientific research surrounding compounds structurally related to 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide has primarily focused on their synthesis, molecular structure, and potential applications in medical science, particularly in the context of anticancer activities. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure elucidated through various spectroscopic techniques. The anticancer activity of this compound was confirmed by in silico modeling, targeting the VEGFr receptor, which suggests potential applications in cancer therapy (Gopal Sharma et al., 2018).

Corrosion Inhibition

Another area of research involves the synthesis of derivatives, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, and their evaluation as corrosion inhibitors. These compounds have been tested with steel in acidic and oil medium environments, demonstrating promising inhibition efficiencies, which could be beneficial for industrial applications to prevent corrosion (A. Yıldırım & M. Cetin, 2008).

Synthesis and Antimicrobial Activity

Further research includes the synthesis of novel 2-mercaptobenzimidazole derivatives, including compounds with structures similar to 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide. These compounds have been tested for their antimicrobial activity against various bacteria and fungi, showing excellent activity against a panel of microorganisms. This suggests potential applications in developing new antimicrobial agents (Poonam Devi et al., 2022).

properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12(2)22(19,20)15-5-3-13(4-6-15)9-16(18)17-10-14-7-8-21-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDPZOSOGPFHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.